molecular formula C17H20F3N5O2 B13410434 3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione

3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B13410434
M. Wt: 383.4 g/mol
InChI Key: INGZBPFFFGFSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core substituted with a trifluoromethyl group and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione typically involves multiple steps, including the formation of the pyrimidine core, introduction of the trifluoromethyl group, and construction of the diazepane ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine or pyridine rings .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

Medicinal applications include its use as a lead compound in the development of drugs for various diseases. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry .

Industry

In the industrial sector, the compound is used in the development of agrochemicals, such as pesticides and herbicides. Its unique chemical properties contribute to the efficacy and safety of these products .

Mechanism of Action

The mechanism of action of 3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the diazepane ring modulates the compound’s overall conformation and reactivity . The compound may inhibit or activate specific pathways, leading to its desired biological effects.

Properties

Molecular Formula

C17H20F3N5O2

Molecular Weight

383.4 g/mol

IUPAC Name

3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C17H20F3N5O2/c1-23-15(26)9-14(22-16(23)27)25-6-2-5-24(7-8-25)11-12-3-4-13(21-10-12)17(18,19)20/h3-4,9-10H,2,5-8,11H2,1H3,(H,22,27)

InChI Key

INGZBPFFFGFSEG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCCN(CC2)CC3=CN=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.